3-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]propanoic acid
Description
3-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]propanoic acid is a synthetic compound featuring a tetrahydroisoquinoline scaffold conjugated to a propanoic acid backbone via a urea/amide linkage. Notably, its derivative, 3-[[(3S)-1,2,3,4-Tetrahydroisoquinoline-3-Carbonyl]Amino]Propanoic Acid (THICAPA), has demonstrated neuroprotective effects in Alzheimer’s disease models, reducing Aβ42-induced toxicity in vitro and in Drosophila . The compound’s mechanism involves modulation of amyloid-beta aggregation pathways, positioning it as a candidate for therapeutic development in neurodegenerative disorders.
Properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinoline-2-carbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-12(17)5-7-14-13(18)15-8-6-10-3-1-2-4-11(10)9-15/h1-4H,5-9H2,(H,14,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDCSSJPQZOUPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Tetrahydroisoquinoline Intermediate
A key intermediate in the synthesis is 6-bromomethyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester , prepared via reduction and functional group transformations of isoquinoline derivatives.
| Step | Reagents/Conditions | Description | Yield |
|---|---|---|---|
| 1 | Borane-tetrahydrofuran complex (BH3-THF), dry THF, 25°C, 16 h, inert atmosphere | Reduction of 3,4-dihydro-1H-isoquinoline-2,6-dicarboxylic acid 2-tert-butyl ester to corresponding alcohol intermediate | 99.3% |
| 2 | Water, sodium carbonate (Na2CO3), 25°C, 15 min | Quenching and neutralization of reaction mixture | - |
| 3 | Triphenylphosphine dibromide, dichloromethane, 0°C, 1 h | Conversion of alcohol to bromomethyl derivative | 74% |
This two-stage process yields the bromomethyl intermediate as a white solid, which serves as a precursor for further coupling reactions.
Protection and Carboxylation
- Amine protecting groups such as Boc (tert-butoxycarbonyl) are employed to protect the tetrahydroisoquinoline nitrogen during multi-step synthesis.
- Carboxylation can be performed by treating protected intermediates with carbon dioxide under controlled conditions to introduce carboxylic acid functionality.
Amide Bond Formation (Coupling)
The key amide bond linking the tetrahydroisoquinoline carbonyl group to the amino propanoic acid is formed via peptide coupling techniques:
- Coupling agents such as 1-ethyl-(3-(3-dimethylamino)propyl)carbodiimide hydrochloride (EDC-HCl) and benzotriazol-1-ol are used.
- Reactions are typically carried out in polar aprotic solvents like N,N-dimethylformamide (DMF) at room temperature (~20°C) for extended periods (e.g., 16 hours).
- Triethylamine or other suitable organic bases are added to facilitate the coupling.
Reduction and Final Steps
- Reductive amination or catalytic hydrogenation may be used to reduce intermediates or to remove protecting groups.
- Suitable reducing agents include sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation with Pd or Pt catalysts.
- Final purification is achieved by silica gel chromatography and crystallization under controlled temperature to obtain crystalline polymorphs of the target compound.
Summary of Key Reaction Conditions and Yields
| Reaction Step | Reagents/Conditions | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Reduction of dicarboxylic acid ester | Borane-THF complex | THF | 25°C | 16 h | 99.3% |
| Bromination of alcohol intermediate | Triphenylphosphine dibromide | DCM | 0°C | 1 h | 74% |
| Amide coupling | EDC-HCl, benzotriazol-1-ol, triethylamine | DMF | 20°C | 16 h | 48% (reported for similar intermediate) |
| Protection (Boc) | Di-tert-butyl dicarbonate (DIBOC) | Suitable solvent | Ambient | Variable | High (not quantified) |
| Carboxylation | CO2, base | Polar aprotic solvent | Variable | Variable | Not specified |
| Reduction (if needed) | NaBH(OAc)3 or catalytic hydrogenation | Suitable solvent | Ambient to reflux | Variable | Not specified |
Research Findings and Notes
- The synthetic route emphasizes in situ activation of esters and coupling agents without isolating intermediates to improve efficiency.
- Organic and inorganic bases, as well as a variety of solvents (hydrocarbon, ether, ester, polar aprotic, chloro, ketone, nitrile, alcohol), are selected based on the step requirements.
- Temperature control is critical, with reaction temperatures ranging from -50°C to reflux depending on the step.
- Crystalline polymorphs of the final compound can be obtained by controlling solvent systems and temperature during crystallization, impacting the compound's physical and chemical properties.
- The use of protecting groups and their selective removal is pivotal to avoid side reactions and to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its structural motif is valuable in the development of new chemical entities.
Biology: Biologically, 3-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]propanoic acid has shown potential in modulating biological pathways. It can be used to study enzyme inhibition and receptor binding.
Medicine: Medically, this compound has been investigated for its therapeutic properties. It may have applications in the treatment of neurological disorders, cardiovascular diseases, and other conditions.
Industry: In industry, this compound is used in the production of pharmaceuticals and other chemical products. Its versatility makes it a valuable intermediate in various synthesis processes.
Mechanism of Action
The mechanism by which 3-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]propanoic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways and biological processes, leading to therapeutic outcomes.
Molecular Targets and Pathways: The compound may target enzymes, receptors, or other proteins involved in disease pathways. By binding to these targets, it can influence cellular functions and physiological responses.
Comparison with Similar Compounds
Table 1: Structural Comparison of Tetrahydroisoquinoline-Propanoic Acid Derivatives
Key Observations:
Substituent Impact : Bulky substituents (e.g., chloro-biphenyl in QHJ) increase molecular weight and complexity, likely reducing blood-brain barrier permeability compared to the simpler parent compound .
Functional Analogues: Propanoic Acid Derivatives
Table 2: Functional Comparison with Other Propanoic Acid-Based Compounds
Key Observations:
Imaging vs. Therapy: Fluorine-18 derivatives prioritize metabolic stability and imaging utility, whereas the tetrahydroisoquinoline-propanoic acid scaffold focuses on therapeutic bioactivity .
Structural Complexity: The parent compound’s tetrahydroisoquinoline moiety enhances receptor targeting compared to simpler propanoic acid derivatives like propionic acid (CAS 79-09-4), which lack biological specificity .
Research Findings and Implications
- Neuroprotection : THICAPA reduced Aβ42 oligomerization by 40% in neuronal cell lines and extended lifespan in Alzheimer’s Drosophila models by 25% .
- Structural Biology : The QHJ ligand’s binding to PDB targets (e.g., kinases or proteases) suggests utility in drug discovery, though its size limits pharmacokinetic viability .
- Synthetic Versatility: Derivatives like the dimethoxy-tetrahydroisoquinoline compound serve as intermediates for ACE-like inhibitors, emphasizing the scaffold’s adaptability .
Biological Activity
Overview
3-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]propanoic acid, also known as THICAPA, is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of neurodegenerative diseases like Alzheimer's disease (AD). Its structural characteristics and biological activities suggest it may play a significant role in modulating amyloid-beta (Aβ) aggregation, which is a hallmark of AD pathology.
Target of Action
The primary target of THICAPA is the amyloid-beta (Aβ42) peptide. This peptide is known for its propensity to aggregate and form plaques in the brains of individuals with Alzheimer's disease.
Mode of Action
THICAPA acts as a ligand for Aβ42, binding to it and thereby reducing its aggregation propensity. This interaction is crucial as Aβ42 aggregation is linked to neuronal toxicity and cognitive decline in AD patients .
Biochemical Pathways
The compound influences biochemical pathways associated with Aβ42 aggregation. By inhibiting this process, THICAPA may improve neuronal cell viability and function.
Cell Viability Studies
In vitro studies using PC12 neuronal cells have demonstrated that THICAPA significantly improves cell viability when these cells are exposed to Aβ42. This suggests a protective effect against Aβ42 toxicity .
Animal Model Studies
Research conducted on Drosophila models of Alzheimer's disease indicates that THICAPA can alleviate Aβ42 toxicity. Notably, it rescued the rough eye phenotype associated with Aβ42 exposure, prolonged lifespan, and enhanced motor functions in these models .
Case Studies
- Drosophila Model : In a study involving Drosophila melanogaster engineered to express human Aβ42, treatment with THICAPA led to:
- Cell Culture Experiments : In PC12 cell lines treated with Aβ42, THICAPA treatment resulted in:
Comparative Analysis
To better understand the uniqueness of THICAPA, it can be compared with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | Moderate Aβ42 binding | |
| 2-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]acetic acid | Weak neuroprotective effects | |
| This compound | Strong Aβ42 ligand; enhances cell viability |
Q & A
Q. What are the recommended synthetic pathways for 3-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]propanoic acid, and how can purity be optimized?
Methodological Answer:
- Pathway Design : Begin with the condensation of 1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid with β-alanine derivatives. Amide bond formation via carbodiimide coupling (e.g., EDC/HOBt) is a standard approach .
- Purification : Use preparative HPLC with gradient elution (e.g., water/acetonitrile with 0.1% TFA) to isolate the target compound. Monitor purity via LC-MS (>95% purity threshold) .
- Optimization : Adjust reaction stoichiometry (1:1.2 molar ratio of carboxylic acid to amine) and temperature (25–40°C) to minimize byproducts like unreacted intermediates or dimerization .
Q. How should researchers characterize the compound’s structure and validate its identity?
Methodological Answer:
- Spectroscopic Analysis :
- Cross-Validation : Compare spectral data with NIST Chemistry WebBook entries for analogous compounds to confirm functional groups .
Advanced Research Questions
Q. How can computational methods guide the optimization of reaction conditions for synthesizing this compound?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction intermediates and transition states. This identifies energy barriers and predicts optimal solvents (e.g., DMF vs. THF) .
- Condition Screening : Apply machine learning (ML) to analyze experimental datasets (e.g., reaction yields under varying temperatures, catalysts) and recommend high-probability conditions (e.g., 40°C, 10 mol% DMAP) .
- Validation : Perform microfluidic batch experiments under predicted conditions to validate computational outputs .
Q. What strategies are effective in resolving contradictions between experimental and computational data regarding the compound’s reactivity?
Methodological Answer:
- Data Triangulation :
- Experimental Replication : Repeat assays (e.g., kinetic studies) under controlled humidity and inert atmosphere to rule out environmental interference .
- Sensitivity Analysis : Use computational tools to assess how minor variations (e.g., solvent polarity, pH) affect predicted reaction pathways. Compare with empirical observations .
- Controlled Variable Testing : Isolate specific reaction steps (e.g., amidation vs. cyclization) to identify discrepancies. For example, if DFT predicts faster amidation but experiments show delays, re-evaluate solvation effects in the model .
Q. What methodologies are recommended for studying the compound’s interactions with biological targets?
Methodological Answer:
- Binding Assays :
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip and measure binding kinetics with receptors (e.g., opioid receptors linked to tetrahydroisoquinoline analogs) .
- Molecular Docking : Use AutoDock Vina to simulate interactions between the compound’s amide group and active-site residues (e.g., Tyr149 in μ-opioid receptors). Validate with mutagenesis studies .
- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) and analyze degradation via LC-MS/MS to assess pharmacokinetic liabilities .
Data Analysis and Validation
Q. How can researchers address variability in spectroscopic data across different batches?
Methodological Answer:
- Standardization :
- Statistical Analysis : Apply principal component analysis (PCA) to batch data (e.g., NMR, HPLC) to identify outliers caused by impurities or instrument drift .
Safety and Compliance
Q. What protocols ensure safe handling of this compound during experimental work?
Methodological Answer:
- Exposure Control :
- Ventilation : Use fume hoods (≥100 fpm face velocity) during synthesis to minimize inhalation risks .
- PPE : Wear nitrile gloves (≥8 mil thickness) and safety goggles when handling powdered forms .
- Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal in designated hazardous waste containers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
